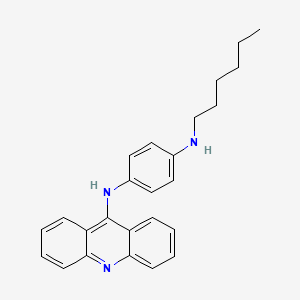

9-(p-(Hexylamino)anilino)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75775-91-6 |

|---|---|

Molecular Formula |

C25H27N3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

4-N-acridin-9-yl-1-N-hexylbenzene-1,4-diamine |

InChI |

InChI=1S/C25H27N3/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28) |

InChI Key |

JATOTVFVQYRPDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 9 P Hexylamino Anilino Acridine

Classical and Modern Synthetic Routes to the Acridine (B1665455) Core and its 9-Substituted Derivatives

The synthesis of the acridine nucleus is a well-established area of heterocyclic chemistry, with several classical methods still in use today. The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. wikipedia.orgpharmaguideline.com While effective, this method often requires harsh conditions and long reaction times, sometimes up to 24 hours. wikipedia.org Another classical approach is the Ullmann acridine synthesis, which utilizes the cyclization of N-arylanthranilic acids. scribd.come-journals.in This method can be followed by reduction and dehydration to produce the acridine ring system. scribd.com

Modern advancements have sought to improve upon these classical methods. For instance, the use of polyphosphoric acid in the Bernthsen synthesis can allow for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org A significant improvement has been the application of microwave irradiation to the Bernthsen reaction, which has been shown to drastically reduce reaction times from hours to minutes while providing good to excellent yields (60-80%). tandfonline.com Other modern approaches include the synthesis of acridines from triarylcarbinols under acidic conditions. researchgate.net

The introduction of substituents at the 9-position is a key step in the synthesis of many biologically active acridine derivatives. A common strategy involves the initial synthesis of 9-chloroacridine (B74977), which can be prepared by treating N-phenylanthranilic acid with phosphorus oxychloride. e-journals.inresearchgate.net This 9-chloroacridine is a versatile intermediate that can then react with various nucleophiles, such as amines and phenols, to introduce a wide range of substituents at the 9-position. researchgate.netnih.gov

Specific Synthetic Approaches for 9-(p-(Hexylamino)anilino)acridine and Related Anilinoacridines

The synthesis of this compound and other 9-anilinoacridines typically involves the reaction of 9-chloroacridine with an appropriately substituted aniline (B41778) derivative. researchgate.netnih.gov In the case of the title compound, this would involve the reaction of 9-chloroacridine with p-hexylaminoaniline. This nucleophilic aromatic substitution reaction is a common and effective method for creating the C9-N bond. nih.gov

The general procedure often involves dissolving 9-chloroacridine and the desired aniline in a suitable solvent, sometimes with the addition of a catalytic amount of acid. e-journals.in The reaction mixture is then typically stirred at room temperature or heated to facilitate the substitution. e-journals.in The product, a 9-anilinoacridine (B1211779) hydrochloride salt, can then be isolated and purified. researchgate.net

Amsacrine (B1665488) (m-AMSA), a well-known antitumor agent, is a prominent example of a 9-anilinoacridine and its synthesis has been extensively studied. e-journals.inresearchgate.net The synthetic strategies developed for amsacrine and its analogs provide a solid foundation for the synthesis of other derivatives, including those with different substitution patterns on the anilino ring, such as this compound.

Strategies for Chemical Derivatization of the Hexylamino and Anilino Moieties to Explore Structure-Activity Relationships

To investigate structure-activity relationships (SAR), the hexylamino and anilino portions of this compound can be systematically modified. These modifications can provide insights into how different chemical features influence the biological activity of the molecule.

Derivatization of the Hexylamino Group: The n-hexyl chain can be varied in length to explore the effect of lipophilicity and chain length on activity. Shorter (e.g., methyl, ethyl) and longer (e.g., octyl, decyl) alkyl chains can be introduced by using the corresponding p-alkylanilines in the synthesis. The chain can also be branched or contain cyclic moieties to investigate the impact of steric bulk. Furthermore, the terminal methyl group of the hexyl chain could be functionalized to introduce polar groups like hydroxyl or carboxyl groups.

Derivatization of the Anilino Moiety: The position of the hexylamino substituent on the aniline ring can be moved from the para (4-) position to the meta (3-) or ortho (2-) positions to understand the importance of its location. Additional substituents can be introduced onto the anilino ring to probe electronic and steric effects. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) could be incorporated. The synthesis of 9-(3',5'-disubstituted anilino)acridines has been explored to create potent topoisomerase II inhibitors. nih.gov

The nitrogen of the anilino group itself can be a point of modification. For instance, N-mustard residues have been attached to the anilino ring of 9-anilinoacridines to enhance their cytotoxic properties. nih.gov

The following table outlines potential derivatization strategies:

| Moiety to be Modified | Potential Modification | Rationale for Modification |

| Hexylamino Group | Varying alkyl chain length (shorter/longer) | Explore impact of lipophilicity and chain length |

| Introducing branching in the alkyl chain | Investigate steric effects | |

| Introducing cyclic groups in the alkyl chain | Probe influence of conformational rigidity | |

| Functionalizing the terminus of the alkyl chain | Introduce polar interactions | |

| Anilino Moiety | Changing the position of the hexylamino group | Understand positional importance for activity |

| Introducing other substituents on the ring | Probe electronic and steric effects | |

| Modifying the anilino nitrogen | Introduce new functionalities (e.g., alkylating agents) |

These derivatization strategies are crucial for developing a comprehensive understanding of the SAR of this compound and for the rational design of new analogs with potentially improved properties. nih.govnih.gov

Efficiency and Scalability Considerations in Research-Scale Synthesis of this compound

The synthesis of the 9-chloroacridine intermediate is a critical step. While classical methods can be used, microwave-assisted synthesis of the acridine core has been shown to be significantly more time-efficient, reducing reaction times from many hours to just a few minutes, which can be a major advantage in a research setting. tandfonline.com

The final coupling step between 9-chloroacridine and p-hexylaminoaniline is generally efficient. However, purification of the final product can sometimes be challenging. unco.edu Techniques such as column chromatography or recrystallization are typically employed to obtain the pure compound. The choice of solvent and conditions for purification needs to be optimized to maximize recovery and purity.

For scaling up the synthesis from milligram to gram quantities for more extensive studies, several factors need to be considered. The availability and cost of the starting materials, particularly the substituted aniline, will play a role. The safety of the reaction conditions, especially when dealing with high temperatures or hazardous reagents like phosphorus oxychloride, becomes more critical at a larger scale. The efficiency of the purification method at a larger scale is also a key consideration, as column chromatography can become cumbersome. Developing a robust crystallization procedure would be highly beneficial for scalable synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 9 P Hexylamino Anilino Acridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 9-(p-(hexylamino)anilino)acridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the acridine (B1665455) and aniline (B41778) rings typically appear in the downfield region, while the aliphatic protons of the hexyl chain are found in the upfield region. The coupling patterns between adjacent protons further aid in assigning the specific positions of substituents on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy in Investigating Molecular Interactions and Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions and interactions of this compound. nih.gov

The UV-Vis absorption spectrum of acridine derivatives typically displays characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. nih.gov The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents. For this compound, the extended conjugation provided by the anilino group at the 9-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acridine.

Fluorescence spectroscopy provides further insights into the excited state properties of the molecule. Acridine derivatives are often fluorescent, and the emission wavelength and quantum yield can be influenced by factors such as solvent environment and molecular interactions. For example, changes in the fluorescence spectrum upon addition of a binding partner, such as DNA, can indicate an interaction. researchgate.net A decrease in fluorescence intensity, known as quenching, can suggest a binding event. researchgate.net

Studies on related 9-acridinone compounds have shown that theoretical calculations can be used to interpret the electronic absorption and emission spectra, providing a deeper understanding of the electronic transitions involved. nih.gov

Mass Spectrometry (MS) for Purity Assessment and Identification of Degradation Products in Research Settings

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.

In a research context, MS is also crucial for identifying potential degradation products or impurities that may be present in a sample. By analyzing the mass-to-charge ratio (m/z) of the ions produced, researchers can deduce the molecular formulas of these minor components. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about the parent molecule and its degradation products. For instance, the fragmentation of the hexyl chain or cleavage of the bond between the acridine and aniline moieties would produce characteristic fragment ions.

While specific mass spectrometry data for this compound is not detailed in the search results, the general application of this technique for the characterization of organic molecules is well-established. For example, in the study of a xanthenone isolated from Vismia baccifera, mass spectrometry was used to determine the molecular ion and significant fragments, aiding in its structural elucidation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. nih.govnih.gov

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl group would be observed below 3000 cm⁻¹. researchgate.net

C=C and C=N stretching: Vibrations associated with the aromatic rings of the acridine and aniline moieties would be found in the 1400-1650 cm⁻¹ region. researchgate.net

C-N stretching: This vibration would likely appear in the 1200-1350 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the aliphatic chain. The ring breathing mode of the pyridine (B92270) moiety within the acridine structure is often a strong band in the Raman spectrum. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.gov

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=C and C=N Stretch (Aromatic) | 1400 - 1650 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| Pyridine Ring Breathing | ~990 - 1030 | Raman |

Chromatographic Methods (HPLC, TLC) for Purification and Analytical Purity Determination in Research Samples

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for both the purification and analytical determination of the purity of the compound. In a preparative HPLC setup, a crude sample can be separated into its individual components, allowing for the isolation of pure this compound. For analytical purposes, a small amount of the sample is injected onto an HPLC column, and the resulting chromatogram provides information about the number and relative amounts of components in the mixture. The retention time of the main peak corresponding to the target compound can be used for its identification, and the area of this peak relative to the total area of all peaks provides a measure of its purity.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used for monitoring the progress of a chemical reaction or for a quick assessment of sample purity. A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. The presence of multiple spots on the TLC plate indicates the presence of impurities.

The choice of the stationary phase (e.g., normal phase or reversed-phase silica) and the mobile phase (solvent system) is critical for achieving good separation in both HPLC and TLC.

Theoretical and Computational Investigations of 9 P Hexylamino Anilino Acridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules like 9-(p-(Hexylamino)anilino)acridine. These methods allow for the optimization of molecular geometries and the calculation of various electronic descriptors.

Studies on related 9-anilinoacridine (B1211779) derivatives have utilized DFT to investigate their reactive nature in both gas and solvent phases. researchgate.net By calculating global and local reactivity descriptors such as hardness, chemical potential, electrophilicity index, and Fukui functions, researchers can predict the most reactive sites within the molecule. researchgate.net For instance, in a study of various 9-anilinoacridine derivatives, the nitrogen atom at position 10 (N10) was consistently identified as the most reactive site for nucleophilic attack. researchgate.net

Furthermore, DFT calculations are instrumental in understanding the stability of different derivatives. For example, in a series of 9-anilinoacridines, a derivative with a COOC6H5 substituent was found to be the most stable, while one with a NO2 group was the most reactive. researchgate.net These computational insights are crucial for explaining experimental observations and for designing new molecules with desired reactivity profiles.

The electronic structure, as elucidated by DFT, also plays a significant role in the molecule's interaction with biological targets. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential are key factors that govern how the molecule will bind to a receptor. These calculations have been used to explain the structure-activity relationships of various acridine (B1665455) derivatives. ijcce.ac.ir

Molecular Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. This method is widely employed in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For 9-anilinoacridine derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets, including DNA topoisomerase II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). ijper.orgnih.govjscimedcentral.com The planar acridine ring is known to intercalate between DNA base pairs, a key interaction for its anticancer activity. ijper.orgjscimedcentral.comscienceforecastoa.com The anilino side chain often positions itself in the minor groove of the DNA, and substituents on this ring can significantly influence binding affinity and specificity. nih.gov

Docking studies have shown that the interactions between 9-anilinoacridines and their targets are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. jscimedcentral.com For example, in the case of topoisomerase II, the acridine moiety intercalates into the DNA, while the side chain can interact with specific amino acid residues of the enzyme, stabilizing the drug-DNA-enzyme ternary complex. ijper.orgjscimedcentral.comscienceforecastoa.com

In studies of related acridine derivatives as potential agents for Alzheimer's disease, molecular docking has been used to predict their binding to AChE and BChE. nih.gov These studies help to identify key amino acid residues involved in the binding and to rationalize the observed inhibitory activities. nih.gov The results from docking simulations often correlate well with experimental data and provide a structural basis for the observed biological activity. nih.gov

Table 1: Examples of Molecular Docking Studies on Acridine Derivatives

| Derivative Class | Biological Target | Key Findings |

| Oxazine substituted 9-anilinoacridines | SARS-CoV-2 Main Protease | Identified compounds with high binding scores, suggesting potential inhibitory activity. nih.gov |

| Heterocyclic substituted 9-anilinoacridines | Topoisomerase II | Showed good binding affinity with the target, with interactions stabilized by hydrogen bonds and hydrophobic interactions. jscimedcentral.com |

| Chalcone substituted 9-anilinoacridines | Topoisomerase II | Revealed significant binding affinity, with glide scores indicating potent inhibition. scienceforecastoa.com |

| 9-Aminoacridines | Plasmepsins I and II | Predicted binding energies and key interactions, guiding the design of potential antimalarial agents. researchgate.net |

| 9-Phosphorylacridines | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Explained experimental inhibitory activities through docking results. nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions with Biomolecules

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its biological target over time. MD simulations can reveal changes in the conformation of both the ligand and the receptor, the stability of the binding complex, and the role of solvent molecules in the interaction.

MD simulations have been applied to study the complexes of 9-anilinoacridine derivatives with biomolecules such as DNA and proteins. nih.govnih.gov These simulations can validate the binding poses predicted by docking and provide deeper insights into the stability of the interactions. For instance, an MD simulation of a complex between a 9-phosphorylacridine derivative and BChE showed that while the ligand remained bound to the enzyme, its orientation changed from the initial docked pose, highlighting the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery.

QSAR studies on 9-anilinoacridine derivatives have successfully established relationships between their physicochemical properties and their antitumor activity. nih.gov These studies have shown that while hydrophobicity plays a role, the electronic and steric properties of substituents on the anilinoacridine skeleton are more significant in determining drug potency. nih.gov The results from these models are consistent with the proposed mechanism of action involving DNA intercalation. nih.gov

QSAR models have been developed to predict the anticancer activity of 9-anilinoacridine derivatives against various cancer cell lines. researchgate.net For example, a QSAR model using parameters like electrophilicity, hardness, surface area, and molar refractivity was able to predict the anticancer activity of compounds against leukemic HL-60 cell lines with a high degree of accuracy. researchgate.net

Similarly, QSPR models have been used to predict the DNA binding affinity of these compounds. researchgate.net These predictive models are powerful tools that can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Exploration of Tautomerism and Conformational Landscapes

The biological activity of 9-anilinoacridines can be influenced by their ability to exist in different tautomeric forms and to adopt various conformations. Theoretical studies are essential for exploring these aspects of their molecular behavior.

The tautomerism between the amino and imino forms of the acridine ring is a key feature that can affect the molecule's binding properties. researchgate.net The preference for one tautomer over the other can be influenced by the nature of substituents and the solvent environment. researchgate.netnih.gov Theoretical calculations can predict the relative stabilities of different tautomers in both the ground and excited states, providing insights into their potential biological roles. nih.gov

Furthermore, the conformational landscape of the 9-anilinoacridine scaffold, particularly the rotational freedom around the bond connecting the anilino and acridine rings, is important for its interaction with biological targets. Computational methods can be used to explore the potential energy surface and identify the low-energy conformations that are likely to be biologically active. The flexibility of the side chain can allow the molecule to adapt to the specific geometry of a binding site.

Molecular Interactions and Binding Mechanisms of 9 P Hexylamino Anilino Acridine with Biomolecules

Interactions with Nucleic Acids (DNA and RNA)

The planar aromatic structure of the acridine (B1665455) core is a strong indicator of its ability to interact with the base pairs of DNA and RNA. Research into analogous compounds has provided a framework for understanding these interactions, which are crucial to the compound's mechanism of action. While direct studies on 9-(p-(Hexylamino)anilino)acridine are limited, a significant body of evidence from related 9-anilinoacridine (B1211779) derivatives allows for a detailed extrapolation of its binding properties. It is also noteworthy that some acridine derivatives have been shown to bind to RNA, suggesting that this compound may also interact with RNA molecules, potentially interfering with processes like ribosome biogenesis nih.govmdpi.com.

The primary mode of interaction for 9-anilinoacridine derivatives with DNA is through intercalation, where the planar acridine ring system inserts itself between adjacent base pairs of the DNA double helix nih.govmdpi.com. This insertion is driven by favorable pi-pi stacking interactions between the aromatic rings of the acridine and the DNA bases. The mode of binding involves the acridine tricyclic ring being held in place by van der Waals forces, which are supplemented by stronger ionic bonds to the phosphate ions of the DNA backbone mdpi.com.

The anilino ring at the 9-position of the acridine core lies in the DNA groove, providing additional stability to the complex. The substituents on this anilino ring play a critical role in modulating the binding affinity and specificity acs.org. For this compound, the hexylamino tail is expected to protrude into the DNA groove, where it can form further van der Waals and potentially hydrogen bonding interactions with the DNA backbone or the edges of the base pairs. The flexibility of the hexyl chain may allow it to adopt a conformation that optimizes these interactions. While classical intercalation is the predominant model, some studies on related 9-phenyl acridines suggest that binding may occur through partial intercalation in the minor groove deepdyve.comnih.gov.

The binding of 9-anilinoacridine derivatives to DNA is not random and can be influenced by the local DNA sequence. While some 9-aminoacridine (B1665356) derivatives show a preference for GC-rich regions, studies on anilino-acridine chromophores have indicated a selectivity for AT-rich sequences nih.govnih.gov. Specifically, footprinting analysis of an anilino-acridine conjugate revealed binding sites restricted to alternating AT sequences, with a disfavor for homopolymeric runs of A and T nih.gov. This suggests that the anilino-acridine moiety itself contributes significantly to the DNA recognition process. The precise sequence preference of this compound has not been definitively established in the available literature.

The conformation of the DNA can also impact ligand binding. Most studies are conducted with B-form DNA, the canonical right-handed double helix. The ability of this compound to bind to other DNA conformations, such as the left-handed Z-DNA or G-quadruplex structures, has not been extensively investigated. However, the planarity of the acridine core makes it a potential candidate for binding to non-canonical DNA structures.

DNA supercoiling, the under- or over-winding of the DNA helix, can also influence the binding of intercalating agents. The unwinding of the DNA helix upon intercalation can relieve the strain of negative supercoiling, leading to preferential binding to supercoiled DNA over relaxed DNA. While this is a general principle for intercalators, specific studies on the effect of DNA supercoiling on the binding of this compound are not available.

The stability of the complex formed between an intercalating agent and DNA can be quantified by its binding constant (Kb) and the thermodynamic parameters that govern the interaction. For a series of 3,9-disubstituted acridines, DNA binding constants were found to be in the range of 2.81–9.03 × 104 M-1 nih.govmdpi.com.

| Compound Type | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|

| 3,9-Disubstituted Acridines | 2.81–9.03 × 104 | nih.govmdpi.com |

| Acridine–Thiosemicarbazone Derivatives | 4.75 × 104 (for CL-07) | mdpi.com |

Thermodynamic studies of ligand-DNA interactions provide insights into the driving forces of binding. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are key parameters. For many DNA intercalators, the binding process is enthalpy-driven, characterized by a negative ΔH, which is often accompanied by a smaller, unfavorable entropy change (negative TΔS) nih.gov. This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, is the primary driving force for binding.

The kinetics of binding, described by the association (kon) and dissociation (koff) rate constants, determine how quickly the ligand binds to and dissociates from the DNA. Studies on other acridine derivatives have shown that the dissociation from DNA can be a complex, multi-step process.

Interactions with Proteins and Enzymes (Non-Clinical Focus)

In addition to direct interactions with nucleic acids, this compound can exert its effects by modulating the activity of key enzymes involved in DNA metabolism. Furthermore, its interaction with other proteins, such as serum albumin, can influence its availability and activity in in vitro settings.

DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the transient breakage and rejoining of DNA strands. Many anticancer drugs, including several 9-anilinoacridine derivatives, function as topoisomerase inhibitors google.com. They act by stabilizing the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks.

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Acridine/Sulfonamide Hybrid (Compound 8b) | Topoisomerase I | 3.41 µg/mL | mdpi.com |

| Acridine/Sulfonamide Hybrid (Compound 7c) | Topoisomerase II | 7.33 µM | mdpi.com |

| Acridine–Thiosemicarbazone Derivative (DL-08) | Topoisomerase IIα | Significant inhibition at 100 µM | nih.gov |

Human serum albumin (HSA) is the most abundant protein in human plasma and serves as a carrier for a wide variety of endogenous and exogenous molecules, including many drugs researchgate.netnih.govnih.govmdpi.com. The binding of a compound to HSA can significantly affect its free concentration in solution, and consequently, its biological activity in in vitro assays nih.govnih.gov. For compounds that bind tightly to HSA, the effective concentration available to interact with its intended target (e.g., DNA or topoisomerases) can be much lower than the total concentration added to the assay medium nih.govnih.gov.

The interaction of various anticancer agents with HSA has been studied, and it has been shown that for some 9-acridinylamino derivatives, their biological activity is reduced in the presence of HSA, indicating a significant binding interaction nih.govnih.gov. The binding of drugs to HSA is reversible and the affinity is characterized by the association constant (Ka) or dissociation constant (Kd) drugbank.com. The binding typically occurs at specific sites on the HSA molecule, often referred to as Sudlow's site I and site II drugbank.com.

While specific binding data for this compound to HSA are not available in the reviewed literature, it is reasonable to assume that, like other lipophilic acridine derivatives, it would exhibit some degree of binding to HSA. This is an important consideration for the design and interpretation of in vitro experiments, as the presence of serum or albumin in the culture medium could sequester the compound and reduce its effective concentration.

Interactions with Other Relevant Enzymes (e.g., telomerase, protein kinases) in Research Contexts

General studies on acridine compounds have indicated potential interactions with enzymes crucial to cellular processes. For instance, various substituted acridines have been investigated as potential inhibitors of telomerase, an enzyme often implicated in cancer cell immortality. The proposed mechanism for some acridine derivatives involves the stabilization of G-quadruplex structures in telomeric DNA, which can impede telomerase activity. Similarly, research has shown that certain acridine derivatives can inhibit the activity of protein kinases, such as protein kinase C, which are key regulators of cellular signaling pathways.

However, it is critical to note that these findings are based on studies of the broader acridine family. Without specific experimental data for this compound, it is not possible to definitively state its specific mechanisms of interaction or its inhibitory potency against telomerase or any particular protein kinases.

In Vitro Effects on Protein Aggregation (e.g., amyloid aggregation)

The investigation into the effects of acridine derivatives on protein aggregation, particularly the formation of amyloid fibrils associated with neurodegenerative diseases, has been an active area of research. Studies on certain 9-substituted acridine derivatives have demonstrated an ability to inhibit the self-aggregation of β-amyloid peptides in vitro. The mechanism of this inhibition is thought to involve the binding of the acridine compound to the amyloidogenic protein, thereby interfering with the conformational changes required for aggregation.

Cellular and Subcellular Effects of 9 P Hexylamino Anilino Acridine in Model Systems in Vitro

Effects on Cell Proliferation and Viability in Cultured Cell Lines

Research has demonstrated that 9-(p-(Hexylamino)anilino)acridine and its analogs exhibit significant cytotoxic effects, meaning they can kill cancer cells or inhibit their growth and division. The potency of these compounds is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of 9-anilinoacridine (B1211779) have shown considerable activity against various cancer cell lines. For instance, a series of 9-anilinoacridines with an N-mustard group attached displayed potent cytotoxicity against human lymphoblastic leukemia cells (CCRF-CEM), with some compounds showing IC50 values in the nanomolar range, comparable to the well-known chemotherapy drug, paclitaxel. researchgate.net In another study, certain 9-acridinyl amino acid derivatives were particularly effective against the A549 lung cancer cell line, with IC50 values around 6 μM. nih.gov

The structure of the anilino ring substituent plays a critical role in the cytotoxic activity. Studies on substituted 9-anilinoacridines against Leishmania major parasites and Jurkat human leukemia cells have highlighted that lipophilic (fat-loving) electron-donating groups at the 1'-anilino position can influence the compound's activity. researchgate.net A lead compound featuring a 1'-NHhexyl group, structurally similar to this compound, was identified in these studies, underscoring the importance of this particular substitution pattern. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Acridine (B1665455) Derivatives in a Human Cancer Cell Line

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Source |

| 9-Anilinoacridine with N-mustard | Human Lymphoblastic Leukemia (CCRF-CEM) | 1.3 nM | researchgate.net |

| 9-Acridinyl Amino Acid Derivative | Lung Carcinoma (A549) | ~ 6 µM | nih.gov |

This table presents a selection of cytotoxicity data for acridine derivatives to illustrate their anti-proliferative potential. The specific IC50 for this compound may vary depending on the cell line and experimental conditions.

Induction of Apoptosis and Necrosis Pathways in In Vitro Cell Models

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, a process known as apoptosis. Several studies have indicated that 9-aminoacridine (B1665356) derivatives are capable of triggering this cellular suicide pathway. For example, specific 9-acridinyl amino acid derivatives have been shown to induce apoptotic cell death in A549 lung cancer cells, a process that occurs independently of cell cycle regulation for some of these compounds. nih.govnih.gov

The induction of apoptosis by acridine derivatives can proceed through various cellular pathways. One study on 9-phenyl acridine demonstrated that it can cause DNA damage, leading to the activation of a mitochondria-mediated apoptotic pathway. unifi.it This involves a decrease in the mitochondrial membrane potential, the release of cytochrome C, and the activation of caspase 3, a key executioner enzyme in apoptosis. unifi.it While these findings are for related compounds, they suggest a likely mechanism of action for this compound.

Modulation of Cell Cycle Progression by this compound

The cell cycle is a series of events that take place in a cell as it grows and divides. Many chemotherapy drugs work by interrupting the cell cycle, leading to the death of rapidly dividing cancer cells. Research on 9-acridinyl amino acid derivatives has revealed that some of these compounds can cause a blockage in the G2/M phase of the cell cycle in A549 lung cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis and dividing, ultimately contributing to the anti-proliferative effects of the compounds. The ability of a compound to halt the cell cycle at a specific checkpoint is a hallmark of many effective anticancer agents. mdpi.com

Subcellular Localization and Uptake Mechanisms in Cultured Cells

The effectiveness of a drug is often dependent on its ability to reach its intracellular target. Studies on acridine compounds have provided insights into their subcellular distribution. Acridine orange, a well-known fluorescent compound with a similar core structure, is known to accumulate in acidic organelles such as lysosomes. nih.govresearchgate.net This phenomenon, known as lysosomal accumulation, is attributed to the weakly basic nature of the acridine ring, which becomes protonated and trapped in the low pH environment of the lysosome. nih.gov

This property can be strategically exploited. For instance, incorporating an acridine moiety into other drug scaffolds has been shown to promote lysosomal targeting. nih.gov This can be a mechanism to overcome certain forms of drug resistance. The inherent fluorescence of the acridine ring also allows for direct visualization of its intracellular location using techniques like confocal microscopy. nih.gov It is therefore plausible that this compound also localizes to lysosomes within cultured cells.

Impact on Gene Expression and Signal Transduction Pathways

The cellular effects of this compound are mediated by its influence on various gene expression and signal transduction pathways. Acridine derivatives have been shown to impact several key signaling cascades that are often deregulated in cancer.

Notably, 9-aminoacridine and its derivatives can suppress the nuclear factor-kappaB (NF-κB) signaling pathway and activate the p53 tumor suppressor pathway. nih.gov Furthermore, research has demonstrated that 9-aminoacridines can inhibit the PI3K/AKT/mTOR pathway, a critical pro-survival signaling route in many cancers. nih.gov This inhibition can lead to a decrease in cell growth and proliferation.

There is also evidence that some acridine derivatives can induce the production of reactive oxygen species (ROS). youtube.com ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. The generation of ROS can also activate stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can further contribute to the induction of apoptosis. youtube.com

In Vitro Modulation of Multi-Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some acridine derivatives have shown promise in overcoming MDR.

Studies on pyrazoloacridines, a class of acridine-containing compounds, have indicated that their ability to overcome MDR is influenced by the specific chemical groups attached to the acridine core. researchgate.net Importantly, a series of 9-anilinoacridine derivatives bearing an N-mustard residue did not show cross-resistance in cell lines that were resistant to other chemotherapy agents like vinblastine (B1199706) and taxol. nih.gov This suggests that these compounds may have a different mechanism of action or are not susceptible to the same resistance mechanisms. The incorporation of an acridine moiety has also been specifically used in the design of novel compounds to overcome P-glycoprotein (Pgp)-mediated resistance, a common mechanism of MDR, by promoting lysosomal sequestration of the drug. nih.gov

Structure Activity Relationship Sar Studies for 9 P Hexylamino Anilino Acridine and Its Analogs

Correlation of Substituent Effects on the Acridine (B1665455) Ring with Molecular Interaction Profiles

The acridine ring system is a fundamental component of 9-(p-(Hexylamino)anilino)acridine, and substitutions on this tricycle have a profound impact on the compound's interaction with biological targets, primarily DNA. The planar nature of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. The nature and position of substituents on this ring can modulate the strength and specificity of this intercalation.

Research has shown that the physicochemical properties and antitumor potency of acridine derivatives can be more significantly influenced by the position of a substituent rather than its intrinsic nature. nih.gov For instance, substitutions at the 5th position of the acridine ring have been found to have a pronounced effect on both in vitro and in vivo antileukemic activity. nih.gov In contrast, substitutions at the 7th and 8th positions have demonstrated enhanced selectivity towards certain cancer cell lines, such as human colon carcinoma. nih.gov

Furthermore, the steric bulk of substituents on the acridine ring can influence the compound's ability to approach and fit within the DNA intercalation site. Aromatic stacking interactions, a key component of the binding process, are highly sensitive to both the nature and location of substituents, as well as the relative orientation of the interacting aromatic systems. rsc.org

Role of the Hexylamino Chain Length and Branching in Modulating Biological Activity in Research Models

The N-alkylamino side chain at the 9-position of the acridine ring, in this case, a hexylamino group, is a critical determinant of the biological activity of these compounds. The length and branching of this alkyl chain significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes and interact with its intracellular targets.

Studies on related compounds have demonstrated that increasing the length of the alkyl chain can confer or enhance antibacterial properties. For instance, in a series of olivetolic acid derivatives, longer alkyl chains at a specific position were found to be more effective at enhancing antibacterial activity against certain strains. nih.gov This suggests that the hydrophobicity imparted by the alkyl chain is a key factor in modulating biological activity. nih.gov

The optimal length of the alkyl side-chain for a particular biological activity can be very specific. In some structure-activity relationship studies, an n-octyl moiety was found to be the optimal length, with longer chains not providing any additional benefit. nih.gov This highlights that a balance of properties is often required for maximal activity.

While direct studies on the branching of the hexylamino chain of this compound are not extensively detailed in the provided context, the principles of SAR suggest that branching would introduce steric hindrance. This could potentially alter the compound's binding affinity and specificity for its target by affecting how the side chain fits into binding pockets or interacts with surrounding molecules.

Impact of Anilino Substituents on Binding Affinity and Cellular Effects

Substituents on the anilino ring of 9-anilinoacridine (B1211779) analogs have a profound influence on their DNA binding affinity and subsequent cellular effects. The type and position of these substituents can dictate the thermodynamic nature of the DNA binding process, influencing whether it is primarily driven by enthalpy or entropy. nih.gov

For example, the well-studied anticancer drug amsacrine (B1665488) (m-AMSA) and its inactive isomer o-AMSA differ only in the position of the methoxy (B1213986) substituent on the anilino ring. nih.gov This seemingly minor structural change leads to distinct thermodynamic binding mechanisms with DNA. The interaction of m-AMSA with DNA is an enthalpy-driven process, while the binding of o-AMSA is characterized by more positive entropy values. nih.gov

Molecular modeling studies suggest that the positioning of substituents on the anilino ring can direct the orientation of other functional groups, such as the methanesulfonamido group at the 1'-position. nih.gov This orientation can facilitate or hinder favorable contacts, such as hydrogen bonding, with neighboring base pairs in the DNA, ultimately impacting the compound's biological effectiveness. nih.gov The presence of substituents like -NHSO2CH3 or -NHCOCH3 at the 3' position can participate in hydrogen bond formation, which, coupled with other stereochemical factors, can ensure selective binding to specific DNA sequences. nih.gov

Derivatives bearing substituents containing SO2 moieties, such as 1'-NHSO2Me and 1'-SO2NH2 groups, have been shown to be potent inhibitors of DNA topoisomerase II-mediated DNA religation at low micromolar concentrations. nih.gov The ability of these compounds to stabilize the cleavable complex between topoisomerase II and DNA is a key mechanism of their cytotoxic action. nih.gov

Design Principles for Enhancing Specificity and Potency in Research Applications

The design of more potent and specific 9-anilinoacridine analogs for research purposes is guided by the structure-activity relationships discussed in the preceding sections. Key principles involve the strategic modification of the acridine ring, the anilino ring, and the linking side chain to optimize interactions with the biological target, often DNA and associated enzymes like topoisomerase II.

One major design strategy focuses on modifying the substituents on the anilino ring to enhance binding affinity and target-specific interactions. For instance, the introduction of groups capable of forming strong hydrogen bonds with DNA or the target enzyme can significantly increase potency. nih.gov The development of derivatives with SO2-containing substituents has been a successful application of this principle, leading to potent topoisomerase II inhibitors. nih.gov

Another key principle is the optimization of the physicochemical properties of the molecule, such as lipophilicity and charge, through modifications of the side chains and the acridine ring. The length and composition of the side chain at the 9-position can be tuned to improve cell permeability and target engagement. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being used to guide the design of new analogs. researchgate.netbiolifesas.org These approaches allow for the prediction of binding affinities and biological activities of virtual compounds, helping to prioritize synthetic efforts towards molecules with the most promising profiles. researchgate.netbiolifesas.org For example, QSAR models have been developed that can predict the anticancer activity of 9-anilinoacridine derivatives against specific cell lines with a high degree of accuracy. researchgate.net

Applications of 9 P Hexylamino Anilino Acridine As a Research Tool

Development as a Fluorescent Probe for Biological Molecules and Structures

The inherent fluorescence of the acridine (B1665455) core is a defining feature of 9-anilinoacridine (B1211779) derivatives, forming the basis for their development as molecular probes. These compounds are generally characterized by their ability to exhibit enhanced fluorescence upon binding to biological targets like DNA or proteins. N-arylamino-substituted acridizinium derivatives, which share a similar structural motif, are known to be almost non-fluorescent in aqueous solutions but become strongly fluorescent upon binding to DNA or bovine serum albumin, with fluorescence intensity increasing by a factor of 10 to 50 nih.gov. This "light-up" characteristic is ideal for probes, as it reduces background signal and enhances sensitivity nih.gov.

The development of fluorescent probes from the 9-anilinoacridine scaffold leverages these properties for the detection of specific biological molecules and structures. For instance, derivatives can be designed to selectively bind to particular DNA sequences or protein conformations. The fluorescence properties—such as excitation and emission wavelengths, quantum yield, and lifetime—can be tuned by modifying the substituents on the acridine or anilino rings. This allows for the creation of a diverse palette of probes for multiplex imaging and sensing applications in research.

| Probe Characteristic | Description | Research Relevance |

| "Light-Up" Fluorescence | Low fluorescence in solution, high fluorescence upon binding to a target (e.g., DNA, protein). | Minimizes background noise, enabling high-contrast imaging and sensitive detection of target molecules nih.gov. |

| Environment-Sensitive Emission | The intensity and wavelength of fluorescence can change based on the local environment (e.g., polarity, pH). | Allows for probing the microenvironment of cellular compartments or binding sites on macromolecules. |

| Structural Versatility | The 9-anilinoacridine scaffold can be readily modified with different functional groups. | Enables the synthesis of probes with tailored specificity for different biological targets and optimized photophysical properties. |

Utility in Staining and Imaging Cellular Components in Research Microscopy

The ability of 9-anilinoacridine derivatives to bind to nucleic acids and their fluorescent nature makes them effective stains for cellular components in microscopy. Acridine-based dyes are well-known for their application in visualizing cell structures. For example, specific acridine orange derivatives have been successfully used to detect mycoplasma contamination in cell cultures by staining the microbial DNA, which then appears as fluorescent foci distinct from the host cell nucleus and cytoplasm researchgate.netnih.gov.

When used as a cellular stain, 9-(p-(Hexylamino)anilino)acridine would be expected to accumulate in the nucleus and mitochondria due to the high concentration of nucleic acids in these organelles. The hexylamino group enhances the lipophilicity of the molecule, which can facilitate its passage across the cell membrane. In fluorescence microscopy, excitation with an appropriate wavelength of light would reveal the localization of the compound, thereby highlighting the morphology and distribution of these organelles. This application is crucial for studies in cell biology, allowing researchers to observe the effects of various treatments on cellular structure or to identify abnormalities in diseased cells.

Application in Biosensing and Diagnostic Research Assays (e.g., DNA damage detection)

The interaction of 9-anilinoacridines with DNA is a cornerstone of their application in biosensing and diagnostic research. These molecules typically bind to DNA through intercalation, inserting their planar acridine ring between the base pairs of the DNA double helix google.com. This binding event can be transduced into a detectable signal, most commonly a change in fluorescence, forming the basis of a biosensor. The "light-up" fluorescent properties of related compounds upon DNA binding are particularly advantageous for creating sensitive, low-background assays for DNA quantification and detection nih.gov.

Furthermore, some 9-anilinoacridine derivatives act as DNA cross-linking agents, a mechanism that introduces a form of DNA damage nih.gov. This property can be exploited in research assays designed to study DNA repair pathways. By inducing specific types of damage, researchers can investigate the cellular machinery responsible for recognizing and repairing such lesions. The fluorescent nature of the compound allows for the tracking of its interaction with DNA and the subsequent cellular response. These characteristics enable their use in assays to screen for agents that modulate DNA damage or repair, which is relevant in cancer research and toxicology.

Examples of Research Assay Applications:

DNA Quantification: Measuring the increase in fluorescence intensity to determine DNA concentration in a sample.

DNA Damage Sensing: Designing assays where the probe's fluorescence is modulated by the presence of DNA damage (e.g., strand breaks, adducts).

Topoisomerase Inhibition Assays: Since many 9-anilinoacridines are topoisomerase inhibitors, they can be used as tool compounds in assays to screen for new inhibitors of these critical enzymes google.comnih.gov.

Potential in High-Throughput Screening Methodologies for Chemical Biology Research

High-throughput screening (HTS) involves the rapid assessment of large numbers of compounds to identify those with a desired biological activity. The potent and diverse biological activities of 9-anilinoacridines make them and their derivatives suitable candidates for inclusion in HTS libraries and as tool compounds in screening assays nih.gov. For instance, a 9-anilinoacridine derivative was selected for the National Cancer Institute's (NCI) in vitro disease-oriented tumor cell screen to evaluate its cytotoxic properties, demonstrating the utility of this chemical class in large-scale screening efforts nih.gov.

The fluorescent properties of these compounds are particularly beneficial for HTS, where fluorescence is a common and robust readout method. Assays can be designed where the binding of the 9-anilinoacridine probe to its target (e.g., a specific protein or nucleic acid structure) generates a fluorescent signal. A library of other small molecules can then be screened for their ability to displace the probe, leading to a decrease in fluorescence. This competition assay format is readily adaptable to the miniaturized, automated platforms used in HTS for drug discovery and chemical biology research.

Use in Investigating Biophysical Properties of Biological Systems

Derivatives of 9-anilinoacridine are valuable tools for investigating the biophysical properties of biological systems, particularly the interactions between small molecules and macromolecules like DNA nih.gov. A range of biophysical techniques can be employed to characterize these interactions in detail, providing insights into binding modes, affinity, and the structural consequences of binding.

For example, spectrophotometric titrations can be used to monitor changes in the absorbance spectrum of the compound upon addition of DNA, which provides evidence of binding. DNA melting studies, which measure the temperature at which the DNA double helix denatures, can reveal whether a compound stabilizes the helix, a characteristic of intercalators nih.gov. Viscosity measurements of DNA solutions can help distinguish between intercalation (which typically increases viscosity by lengthening the DNA helix) and groove binding nih.gov. Fluorescence-based assays, such as competitive binding studies with known DNA intercalators like ethidium bromide, can further elucidate the binding mode and determine binding constants nih.gov. These biophysical studies are critical for understanding the molecular mechanisms underlying the biological activity of this compound and for the rational design of new therapeutic agents or research probes nih.gov.

| Biophysical Technique | Information Gained | Reference |

| UV-Visible Spectrophotometry | Evidence of binding and determination of binding constants. | nih.gov |

| Fluorescence Spectroscopy | Elucidation of binding mode, binding constants, and environmental changes upon binding. | nih.govnih.gov |

| DNA Melting Temperature Analysis | Assessment of DNA helix stabilization. | nih.gov |

| Viscometry | Differentiation between intercalative and groove-binding modes. | nih.gov |

| Molecular Modeling | Visualization of binding at the atomic level and prediction of interaction sites. | nih.gov |

Future Perspectives and Emerging Research Directions for 9 P Hexylamino Anilino Acridine

Integration with Advanced Chemical Biology Techniques and Methodologies

The integration of advanced chemical biology techniques is set to revolutionize our understanding of 9-(p-(Hexylamino)anilino)acridine. High-throughput screening (HTS) and high-content screening (HCS) methodologies will enable the rapid evaluation of large libraries of its derivatives against a wide array of biological targets. This will accelerate the identification of lead compounds with improved activity and selectivity.

Furthermore, the application of "omics" technologies, including genomics, proteomics, and metabolomics, will provide a systems-level view of the cellular responses to these compounds. This holistic approach will help to elucidate complex biological networks and identify novel signaling pathways modulated by this compound. The use of advanced imaging techniques, such as super-resolution microscopy and in vivo imaging, will allow for the real-time visualization of the subcellular localization and dynamic interactions of these compounds with their targets within living cells and organisms.

Exploration of Novel Molecular Targets beyond DNA and Topoisomerases

While the interaction of 9-anilinoacridines with DNA and topoisomerases is well-established, future research will increasingly focus on identifying and validating novel molecular targets. researchgate.net This shift is driven by the need to overcome drug resistance and to develop therapies for a broader range of diseases.

Recent studies have already pointed towards the potential of 9-anilinoacridine (B1211779) derivatives to modulate the activity of other cellular components. For instance, some derivatives have shown inhibitory effects on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. nih.gov Others have been found to influence inflammatory pathways by suppressing the release of chemical mediators from mast cells, neutrophils, and macrophages. nih.gov A study also highlighted the potential of 1'-Hexylamino-9-anilinoacridine as a promising antileishmanial agent with low toxicity to human cells. nih.govresearchgate.net The exploration of these and other non-canonical targets, such as protein kinases, phosphatases, and epigenetic modifiers, represents a significant avenue for future research.

Development of Conjugates and Hybrid Molecules for Enhanced Research Utility

To enhance the therapeutic index and research utility of this compound, the development of conjugates and hybrid molecules is a promising strategy. This approach involves linking the 9-anilinoacridine scaffold to other functional moieties, such as targeting ligands, cell-penetrating peptides, or other bioactive agents.

For example, the synthesis of 9-anilinoacridine-polyamine derivatives has been explored to create potent P-gp inhibitors. nih.gov Another area of investigation involves the creation of peptidyl derivatives of 9-anilinoacridines, which can improve properties like binding affinity, stability, and intracellular transport. ariel.ac.il The development of N-mustard derivatives of 9-anilinoacridine has also shown significant cytotoxic effects in various cancer cell lines. nih.govnih.gov These hybrid molecules can exhibit synergistic effects, improved target specificity, and reduced off-target toxicity. The design and synthesis of such conjugates will be guided by a deeper understanding of the structure-activity relationships and the specific requirements of the intended biological application.

Challenges and Opportunities in Advancing the Research Landscape of this compound

Despite the promising future directions, several challenges remain in advancing the research landscape of this compound. A key challenge lies in the rational design of derivatives with optimal pharmacokinetic and pharmacodynamic properties. A thorough understanding of the chemical properties that govern the molecule's behavior in biological systems is crucial. researchgate.net

Overcoming drug resistance associated with established targets like topoisomerases is another significant hurdle. The exploration of novel molecular targets and the development of combination therapies are critical strategies to address this issue. Furthermore, ensuring the translational relevance of preclinical findings to clinical outcomes is a persistent challenge in drug discovery.

Q & A

Q. What are the primary synthetic routes for 9-(p-(Hexylamino)anilino)acridine and its derivatives?

The synthesis typically involves nucleophilic substitution of 9-chloroacridine with appropriately substituted anilines. For example, 9-anilinoacridines are synthesized via Goldberg reactions using aryl amines . Radical-mediated methods, such as BuSnH/AIBN in refluxing toluene, can stabilize reactive intermediates during cyclization . Microwave-assisted synthesis (e.g., for 9-methylacridine derivatives) offers a rapid, high-yield alternative for structural analogs .

Q. How does the acridine core influence DNA interaction mechanisms?

The planar acridine chromophore intercalates between DNA base pairs, with electrostatic interactions enhanced by the O6 guanine oxygen atoms in G-quadruplex structures . Substituents at the 9-position (e.g., anilino groups) extend into DNA grooves, as shown by X-ray crystallography and molecular dynamics simulations (e.g., 9a in adopts a methylenedioxy-fused conformation to optimize minor groove binding) .

Q. What in vitro assays are used to evaluate antitumor activity?

Standard assays include cytotoxicity testing against leukemia L1210 and human HL-60 cell lines . DNA topoisomerase II inhibition is quantified via plasmid relaxation assays, with IC values compared to clinical agents like m-AMSA . Fluorescence-based methods (e.g., using 9-(2-aminoanilino)acridine for Cr(VI) detection) can also monitor drug-DNA interactions .

Advanced Research Questions

Q. How do QSAR models guide the optimization of 9-anilinoacridines?

QSAR studies on 509 derivatives reveal that hydrophobicity (log P) and steric effects (Taft’s E) dominate antitumor potency. For example:

- Hydrophobic groups at the 1'-position (e.g., hexylamino) enhance cellular uptake .

- Electron-donating substituents (e.g., -NH, -OCH) on the anilino ring lower redox potentials, improving metabolic stability .

- 3',5'-Disubstitution reduces DNA binding due to steric clashes, correlating with loss of activity .

Q. How do computational methods resolve contradictions in DNA binding data?

Molecular dynamics (MD) simulations (e.g., 1 ns unrestrained trajectories) show that 9-anilinoacridines induce groove widening in G-quadruplexes, reconciling discrepancies between X-ray and NMR data . Free energy calculations (MM-PBSA/GBSA) differentiate binding modes: planar stacking dominates in G-quadruplexes, while minor groove interactions prevail in B-DNA .

Q. What strategies address redox instability in 9-anilinoacridines?

Derivatives with 1'-NHR groups undergo reversible oxidation to quinone diimines, which may contribute to toxicity. Strategies include:

Q. How do dual-targeting mechanisms enhance antimalarial activity?

Certain 9-anilinoacridines inhibit both Plasmodium topoisomerase II and β-hematin formation. For example:

- 3,6-diCl derivatives disrupt heme detoxification (Job’s plot stoichiometry: 1:2 drug-hematin ratio) .

- 1'-N(CH) analogs enhance red blood cell lysis at <4 μM, synergizing with DNA damage pathways .

Methodological Notes

- Contradiction Handling : Discrepancies in SAR (e.g., 2'-OR groups lowering cytotoxicity in some studies but not others) require cross-validation using in silico docking (e.g., PharmaExpert, Way2Drug) and in vitro toxicity assays (e.g., human leukemia cell lines) .

- Data Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem., J. Phys. Chem.) and validated synthetic protocols (e.g., Organic Syntheses) over patents or vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.